molecular formula C21H20ClNO4 B2918328 (Z)-2-(4-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 903590-11-4

(Z)-2-(4-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B2918328
CAS No.: 903590-11-4
M. Wt: 385.84
InChI Key: SDKKTGWYFGECRN-WQRHYEAKSA-N
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Description

(Z)-2-(4-Chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene moiety at position 2, a hydroxy group at position 6, a methyl group at position 4, and a morpholinomethyl substituent at position 5. The morpholine ring introduces polarity, likely improving aqueous solubility compared to alkylamino analogs.

Properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c1-13-10-17(24)16(12-23-6-8-26-9-7-23)21-19(13)20(25)18(27-21)11-14-2-4-15(22)5-3-14/h2-5,10-11,24H,6-9,12H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKKTGWYFGECRN-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)Cl)O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C18H20ClN1O3\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_{1}\text{O}_{3}

This structure features a benzofuran core substituted with a chlorobenzylidene group, a hydroxyl group, and a morpholinomethyl moiety, which may contribute to its biological activity.

1. Anti-inflammatory Activity

Benzofuran derivatives, including the compound , have been reported to exhibit significant anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit key inflammatory mediators such as TNF-α and IL-1β. For instance, a related benzofuran derivative demonstrated a reduction in TNF levels by 93.8% and IL-1 levels by 98% in macrophage cells . This suggests that this compound may also possess similar anti-inflammatory effects.

2. Antimicrobial Activity

Research has shown that benzofuran derivatives can exhibit antimicrobial properties against various pathogens. For example, benzofuran compounds have been tested against Mycobacterium tuberculosis, showing promising results with low cytotoxicity towards mammalian cells . While specific data on the antimicrobial efficacy of the compound is limited, its structural similarities to other active benzofurans suggest potential effectiveness.

3. Anticancer Activity

The anticancer potential of benzofuran derivatives is well-documented. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies have indicated that modifications in the benzofuran structure can significantly influence cytotoxicity and apoptosis induction in cancer cells . The compound's ability to induce reactive oxygen species (ROS) generation may play a critical role in its anticancer activity by triggering apoptotic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Inflammatory Pathways : Similar compounds have been shown to inhibit NF-κB signaling pathways, reducing the expression of pro-inflammatory cytokines.
  • Induction of Apoptosis : The generation of ROS and subsequent mitochondrial dysfunction are critical for the induction of apoptosis in cancer cells . The compound's structural features may enhance its ability to interact with cellular targets involved in these processes.

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives:

  • Anti-inflammatory Efficacy : A study demonstrated that a related benzofuran compound significantly reduced inflammation markers in animal models of arthritis .
  • Anticancer Properties : In vitro studies showed that benzofuran derivatives could reduce cell viability in breast cancer cell lines through ROS-mediated apoptosis .
  • Antimicrobial Testing : A series of benzofuran derivatives were tested against M. tuberculosis, revealing promising MIC values and low toxicity .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Solubility: The morpholinomethyl group in the target compound likely confers higher solubility than dimethylaminomethyl or dipropylaminomethyl due to the oxygen-rich morpholine ring. However, the 4-methoxy analog may exhibit superior solubility due to the methoxy group’s hydrophilicity. Lipophilic groups (e.g., dipropylamino in ) reduce solubility, as seen in quaternary ammonium compounds with similar trends .

Bioavailability and Drug-Likeness :

  • Compounds with hydroxy and polar substituents (e.g., target compound, ) align with the bioavailability range of 0.55–0.56 reported for benzofuran derivatives .
  • Lower SAS scores (1.5–3.42) in analogs suggest easier synthesis, whereas the target compound’s morpholine ring may increase complexity .

Structural Influence on Activity: The 4-chlorobenzylidene group in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to 2-fluoro or 4-methoxy variants. Morpholinomethyl could improve metabolic stability over dimethylamino groups, which are prone to oxidation .

Methodological Considerations in Similarity Comparison

Structural similarity assessments (e.g., fingerprint-based algorithms or physicochemical descriptors) highlight the importance of substituent choice in virtual screening . For instance:

  • Polar Functional Groups : Morpholine and methoxy improve solubility but may affect membrane permeability.

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